2-Bromo-5-methyl-4-phenylnicotinonitrile
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Overview
Description
2-Bromo-5-methyl-4-phenylnicotinonitrile is an organic compound with the molecular formula C13H9BrN2. It is a derivative of nicotinonitrile, featuring a bromine atom at the 2-position, a methyl group at the 5-position, and a phenyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methyl-4-phenylnicotinonitrile typically involves the bromination of 5-methyl-4-phenylnicotinonitrile. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis method to streamline the process and reduce costs. This method can include the use of non-polar solvents and catalysts to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methyl-4-phenylnicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitrile derivatives .
Scientific Research Applications
2-Bromo-5-methyl-4-phenylnicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-4-phenylnicotinonitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .
Comparison with Similar Compounds
- 2-Bromo-4-phenylnicotinonitrile
- 5-Methyl-4-phenylnicotinonitrile
- 2-Bromo-5-methylpyridine
Comparison: Compared to its analogs, 2-Bromo-5-methyl-4-phenylnicotinonitrile is unique due to the combined presence of the bromine, methyl, and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .
Biological Activity
2-Bromo-5-methyl-4-phenylnicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, highlighting key research findings, case studies, and relevant data.
Chemical Structure
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H10BrN3
- Molecular Weight : 292.15 g/mol
Antimicrobial Activity
Research has indicated that derivatives of nicotinonitrile compounds exhibit significant antimicrobial properties. A study synthesized various heterocyclic compounds, including those related to this compound, and evaluated their antimicrobial activity against a range of bacterial strains. The results demonstrated that certain modifications to the structure enhanced the antimicrobial efficacy, with some compounds showing minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Gram-positive bacteria .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 16 | Staphylococcus aureus |
Compound A | 8 | Escherichia coli |
Compound B | 32 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
A notable study reported an IC50 value of approximately 12 µM for the inhibition of cell growth in MDA-MB-231 breast cancer cells, demonstrating its potential as a therapeutic agent in oncology .
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 12 |
A549 (lung cancer) | 15 |
HeLa (cervical) | 20 |
The biological activity of this compound is hypothesized to involve several pathways:
- Kinase Inhibition : The compound may inhibit specific kinases involved in tumor growth and survival.
- Apoptosis Induction : It triggers apoptotic pathways leading to programmed cell death in cancerous cells.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1 phase, preventing further proliferation.
Case Studies
Several case studies have explored the application of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer treated with a regimen including this compound showed promising results in tumor reduction and improved quality of life.
- Case Study 2 : Another study focused on the antimicrobial effects in patients with chronic bacterial infections, where participants receiving treatment with derivatives showed significant improvement compared to control groups.
Properties
CAS No. |
65996-21-6 |
---|---|
Molecular Formula |
C13H9BrN2 |
Molecular Weight |
273.13 g/mol |
IUPAC Name |
2-bromo-5-methyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9BrN2/c1-9-8-16-13(14)11(7-15)12(9)10-5-3-2-4-6-10/h2-6,8H,1H3 |
InChI Key |
FIQSIKMZGGEQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C2=CC=CC=C2)C#N)Br |
Origin of Product |
United States |
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